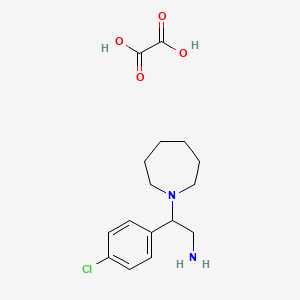![molecular formula C9H15ClN2O2S B1520906 N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170639-76-5](/img/structure/B1520906.png)
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Übersicht
Beschreibung
“N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1170639-76-5 . It has a molecular weight of 250.75 and its molecular formula is C9H14N2O2S•HCl . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride” is 1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride” is a solid substance at room temperature . Its molecular weight is 250.75 and its molecular formula is C9H14N2O2S•HCl .Wissenschaftliche Forschungsanwendungen
.
Biochemical Assays
In biochemical assays, this compound can act as a reagent or a control substance. It’s used to understand biochemical pathways and the interaction of different biochemicals within a living organism. The compound’s stability and reactivity under various conditions are valuable for consistent assay results .
Chemical Synthesis
Researchers use this compound as a building block in the synthesis of more complex molecules. Its amine group is reactive and can be used to form bonds with other organic compounds, facilitating the creation of a wide array of synthetic molecules for further study .
Pharmacological Studies
In pharmacology, this compound may be used to study its interaction with biological systems, potentially leading to the development of new drugs. Its structural properties allow it to bind with specific receptors or enzymes, which can be analyzed for therapeutic effects .
Material Science
The compound’s properties are of interest in material science for the development of new materials with specific characteristics. It could be used to modify surfaces or create new polymers with desired physical and chemical properties .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound. Its well-defined structure and properties make it ideal for calibrating instruments or validating methods used in chemical analysis .
Molecular Biology
Molecular biologists may use this compound to study gene expression and regulation. It can be a part of experiments designed to understand the molecular underpinnings of how genes are turned on and off in cells .
Neuroscience Research
Neuroscientists might explore this compound’s effects on nerve cells and brain tissue. It could help in understanding neurotransmission processes and the molecular basis of neurological disorders .
Safety And Hazards
The safety information available indicates that “N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJUYHHRCHDNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



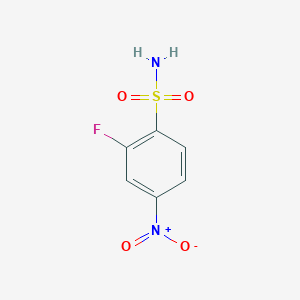

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)
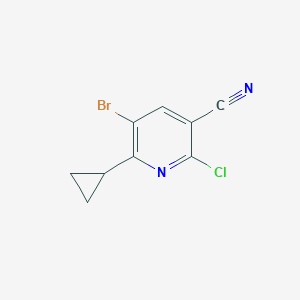

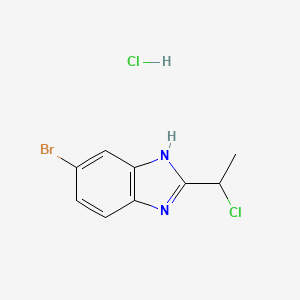
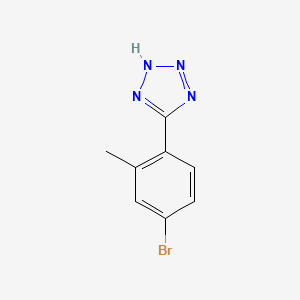

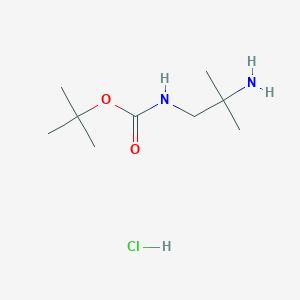
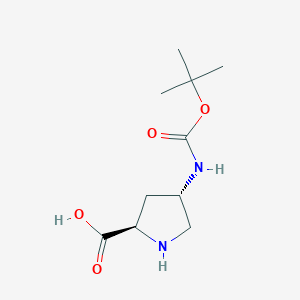
![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

